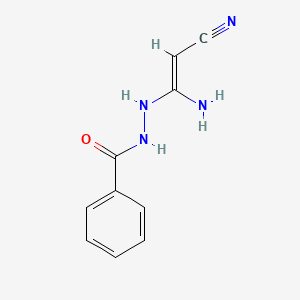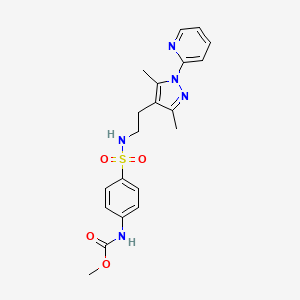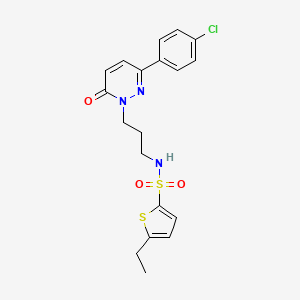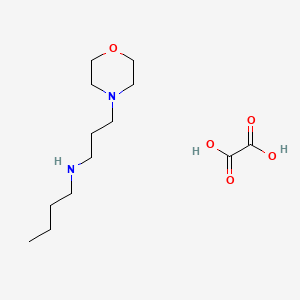
3-(2-Benzoylhydrazino)-3-aminoacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile often involves multi-step reactions that include condensation, cyclization, and functional group transformations. These methods are designed to introduce specific functional groups, create complex structures, and explore novel chemical reactivity. For example, Farag et al. (1996) described the synthesis of similar compounds through condensation and cyclization reactions, emphasizing the versatility and reactivity of such molecules in creating diverse heterocyclic structures (Farag, Dawood, & Kandeel, 1996).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the chemical and physical properties of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods are employed to elucidate the geometry, electronic structure, and intra/intermolecular interactions. Vogt et al. (2016) utilized gas electron diffraction and high-level quantum-chemical computations to accurately determine the molecular structure of a related compound, highlighting the importance of structural analysis in understanding compound behavior (Vogt et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile encompasses a range of reactions, including cycloaddition, nucleophilic addition, and electrophilic substitution. These reactions enable the synthesis of various heterocyclic compounds with potential biological activity. The study by Lukashenko et al. (2020) on the cycloaddition reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles exemplifies the diverse reactivity and synthetic utility of related compounds (Lukashenko et al., 2020).
科学的研究の応用
Synthesis and Characterization
- Novel Compound Synthesis : Research by Elgemeie et al. (2017) involved synthesizing novel compounds, including 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, using 2-benzoyl-3,3-bis(alkylthio)acrylonitriles. This study highlights the chemical reactivity and potential applications in synthesizing diverse organic compounds (Elgemeie et al., 2017).
Biological Activity
- Antimicrobial Properties : The same study by Elgemeie et al. (2017) also tested the synthesized compounds for their antibacterial and antifungal properties, indicating the potential use of such compounds in developing new antimicrobial agents (Elgemeie et al., 2017).
Material Science and Catalysis
- Catalytic Activity : The study by Lamsabhi et al. (2008) investigated the reaction of aminoacrylonitrile with Ni+, a process of astrochemical interest. The study's insights into the bonding and structure of the aminoacrylonitrile-Ni+ complexes could be significant for catalysis and materials science applications (Lamsabhi et al., 2008).
Chemotherapeutic Research
- Cytotoxic Activities : The research by Bertrand et al. (2001) on novel hexahydroindolizino[8,7-b]indole derivatives, prepared via cycloaddition reactions involving acrylonitrile, explored their cytotoxic activities in cancer cells. This suggests potential applications in chemotherapeutic drug development (Bertrand et al., 2001).
Advanced Analytical Techniques
- Fluorogenic Reagents for Chromatographic Analysis : A study by Beale et al. (1989) used 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, as a fluorogenic reagent for high-sensitivity chromatographic analysis. This demonstrates the relevance of similar compounds in enhancing analytical methodologies (Beale et al., 1989).
Safety And Hazards
将来の方向性
The future directions in the study of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, compounds with similar functional groups have been studied for their potential in medicinal chemistry .
特性
IUPAC Name |
N'-[(E)-1-amino-2-cyanoethenyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAYEHJPXRGFS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=CC#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN/C(=C/C#N)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzoylhydrazino)-3-aminoacrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)



![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)

![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)

